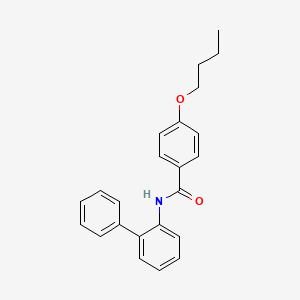
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. This compound is a heterocyclic molecule that contains a nitrogen and oxygen atom in its structure. DMCC is a potent inhibitor of many enzymes and has been studied for its potential use in the treatment of various diseases.
Mechanism of Action
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile inhibits enzyme activity by binding to the active site of the enzyme. It forms a stable complex with the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This compound has been shown to be a potent inhibitor of tyrosinase, which is involved in melanin synthesis. The inhibition of tyrosinase activity by this compound leads to a decrease in melanin synthesis and can be used to treat hyperpigmentation disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-melanogenic activity and can be used to treat hyperpigmentation disorders. This compound has also been shown to have potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile is a potent inhibitor of many enzymes and has diverse applications in various fields. The advantages of using this compound in lab experiments include its high potency, specificity, and low toxicity. This compound is a versatile compound that can be used in various assays to study enzyme activity and inhibition. The limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has significant potential for use in the treatment of various diseases. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. Further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Future research should also focus on developing new derivatives of this compound with improved activity and selectivity.
Synthesis Methods
The synthesis of 2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2-amino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile with hydrazine hydrate in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has been studied extensively for its potential use in the treatment of various diseases. It has been found to be a potent inhibitor of many enzymes, including tyrosinase, which is involved in melanin synthesis. This compound has been shown to have significant anti-melanogenic activity and has potential use in the treatment of hyperpigmentation disorders. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Properties
IUPAC Name |
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-10-4-2-3-5-12(10)16-13-7-6-11(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXKNFIBGYPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)
![4-({[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B5055181.png)
![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055207.png)
![N-(3'-methoxy-3-biphenylyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B5055210.png)

![2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine](/img/structure/B5055217.png)
![1-(4-chlorobenzyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5055223.png)
![ethyl 1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5055241.png)
![1-[2-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5055245.png)
![5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5055250.png)
